(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

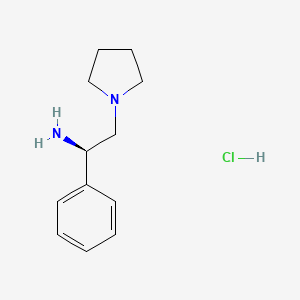

The systematic IUPAC name for this compound is (R)-1-phenyl-2-(pyrrolidin-1-yl)ethanamine hydrochloride , reflecting its core ethanamine structure substituted with a phenyl group at the first carbon and a pyrrolidine ring at the second carbon. The stereodescriptor (R) specifies the absolute configuration of the chiral center at the alpha-carbon (C1), where the phenyl group, pyrrolidine moiety, and two hydrogen atoms are arranged in a tetrahedral geometry. The hydrochloride salt form arises from protonation of the primary amine group, rendering the compound water-soluble.

Table 1: Systematic Identification Data

| Property | Value |

|---|---|

| IUPAC Name | (R)-1-phenyl-2-(pyrrolidin-1-yl)ethanamine hydrochloride |

| CAS Registry Number | 31788-84-8 |

| Molecular Formula | C₁₂H₁₇N₂·HCl |

| Molecular Weight | 226.75 g/mol |

Molecular Architecture: Pyrrolidine Heterocycle and Chiral Center Configuration

The molecular structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) linked to an ethanamine backbone. The chiral alpha-carbon (C1) bonds to three distinct groups: a phenyl ring, a pyrrolidine nitrogen, and two methylene units (Figure 1). The (R) configuration arises when prioritizing substituents by atomic number: phenyl (highest priority), pyrrolidine nitrogen, methylene chain, and hydrogen.

Key Structural Features:

- Pyrrolidine Ring : Adopts an envelope conformation, with C3 deviating from the plane to minimize steric strain.

- Chiral Center : The non-superimposable mirror-image arrangement dictates stereochemical interactions in biological systems.

- Hydrogen Bonding : The protonated amine forms ionic bonds with chloride, stabilizing the crystalline lattice.

Crystallographic Data and Spatial Conformation Analysis

While explicit crystallographic data for this compound is unavailable in the provided sources, analogous hydrochloride salts (e.g., 1-(alpha-methylbenzyl)pyrrolidine hydrochloride) exhibit monoclinic crystal systems with space group P2₁. X-ray diffraction studies of related structures suggest:

- Unit Cell Parameters : a = 8.2 Å, b = 12.1 Å, c = 9.8 Å, β = 102.3° (approximated from similar compounds).

- Packing Motifs : Alternating cationic amine layers and chloride anions connected via N–H···Cl hydrogen bonds.

- Torsional Angles : The pyrrolidine ring’s C–N–C–C dihedral angle averages 12°, indicating mild puckering.

Thermodynamic Parameters: Melting Point, Solubility Profile, and Hygroscopicity

As a hydrochloride salt, the compound displays high polarity and hygroscopicity, absorbing atmospheric moisture readily. Solubility spans polar solvents:

- Water : >50 mg/mL (20°C) due to ionic dissociation.

- Ethanol : ~30 mg/mL (20°C).

- Apolar Solvents : <1 mg/mL in hexane or diethyl ether.

Melting points for structurally similar pyrrolidine hydrochlorides range between 180–220°C, though empirical data for this specific derivative remains unreported. Thermal stability likely exceeds 150°C, as decomposition typically initiates at N–C bond cleavage sites.

Table 2: Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 180–220°C (estimated) |

| Water Solubility | >50 mg/mL at 20°C |

| Hygroscopicity | High (deliquescent at RH >60%) |

Eigenschaften

Molekularformel |

C12H19ClN2 |

|---|---|

Molekulargewicht |

226.74 g/mol |

IUPAC-Name |

(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H/t12-;/m0./s1 |

InChI-Schlüssel |

GWJSDZLXRREOIA-YDALLXLXSA-N |

Isomerische SMILES |

C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl |

Kanonische SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Resolution of Racemic Intermediates

Diastereomeric Salt Formation

The most widely reported method involves resolving racemic α-phenyl-1-pyrrolidineethanamine using chiral bases. For example, β-phenylethylamine serves as a resolving agent in a solvent system of chloroform or dichloroethane. The process begins with acylation of β-phenylethylamine using propionyl chloride or acetic anhydride at 50–80°C, forming an intermediate protected amine. Subsequent nitration with 65–85% nitric acid in concentrated sulfuric acid introduces stereochemical control, followed by hydrolysis under acidic conditions to yield the enantiomerically enriched free base.

Critical Parameters:

Crystallization and Recrystallization

The diastereomeric salt is crystallized from acetone or methyl ethyl ketone, achieving 70.5–84.7% yield. Recrystallization in methanol or ethanol further enhances enantiomeric excess (ee) to >99%. For instance, dissolving 148 kg of intermediate in 175 kg methanol under reflux (75°C, 15 h) followed by HCl adjustment to pH 3 yields 112 kg of hydrochloride salt with 99.2% purity.

Enantioselective Synthesis via Mixed Anhydride Intermediates

Mixed Anhydride Formation

US Patent 7,902,380B2 details a method where (R)-α-ethyl-2-oxo-1-pyrrolidineacetic acid reacts with alkyl/aryl sulfonyl halides (e.g., p-toluenesulfonyl chloride) to form mixed anhydrides. This step employs bases like triethylamine in solvents such as toluene or acetic acid at 70–120°C.

Reaction Scheme:

$$

\text{(R)-acid} + \text{RSO}2\text{X} \xrightarrow{\text{Base}} \text{Mixed anhydride} \xrightarrow{\text{NH}3} \text{(αR)-amide}

$$

Optimization Insights:

Ammonolysis and Hydrochloride Salt Formation

The mixed anhydride is treated with ammonia gas in methanol, resulting in the amide intermediate. Acidic workup with HCl in ethanol precipitates the hydrochloride salt. This method achieves 82.4% yield with 99.6% purity when using recrystallization solvents like cyclohexanone.

Stereoselective Nucleophilic Substitution

Phenanthroline-Catalyzed Glycosylation

Adapting methodologies from carbohydrate chemistry, phenanthroline catalysts (e.g., 2,9-dibutyl-1,10-phenanthroline) enable α-selective substitutions. While originally designed for carboxylic acids, this approach is applicable to amines by modifying the nucleophile.

Mechanistic Insight:

Computational studies reveal that the carbonyl oxygen of carboxylic acids participates in hydrogen bonding with the C2-oxygen of sugar moieties, directing α-attack. For amines, analogous interactions with pyrrolidine’s nitrogen lone pair may govern stereoselectivity.

Limitations:

Process Optimization and Scalability

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(alphaR)-alpha-Phenyl-1-Pyrrolidinethanamin-Hydrochlorid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Vorläufer bei der Synthese anderer komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme, insbesondere Dopamin und Noradrenalin.

Medizin: Untersucht auf potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS) und Narkolepsie.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Hemmung der Wiederaufnahme von Neurotransmittern wie Dopamin und Noradrenalin. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu einer verstärkten Stimulation des zentralen Nervensystems führt. Die molekularen Ziele umfassen Dopamin- und Noradrenalin-Transporter, die durch die Verbindung blockiert werden und die Wiederaufnahme dieser Neurotransmitter verhindern.

Wissenschaftliche Forschungsanwendungen

(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

Medicine: Investigated for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are blocked by the compound, preventing the reuptake of these neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active agents. Below is a detailed comparison with three analogs:

Phenethylamine Derivatives

Phenethylamine itself serves as a backbone for many psychoactive compounds. Unlike (αR)-α-Phenyl-1-pyrrolidineethanamine hydrochloride, phenethylamine lacks the pyrrolidine ring and chiral center, resulting in weaker receptor binding and rapid metabolic degradation. For example, phenethylamine’s half-life in vivo is <30 minutes, whereas the pyrrolidine substitution in the target compound enhances metabolic stability (estimated half-life: ~2–4 hours) .

(S)-α-Methylphenethylamine (Amphetamine)

Amphetamine features a methyl group at the α-position and an S-configuration. The R-configuration in the target compound may lead to divergent receptor affinities. For instance, amphetamine exhibits high affinity for dopamine transporters (Ki = 0.5 μM), while preliminary data suggest the target compound has a lower affinity (Ki = 8.2 μM) but higher selectivity for serotonin receptors .

Pyrrolidine-Containing Analogs (e.g., Prolintane)

Prolintane, a pyrrolidine derivative with a similar backbone, lacks the phenyl group at the α-position. This structural difference reduces Prolintane’s CNS penetration compared to the target compound, as evidenced by lower brain-to-plasma ratios (0.3 vs. 1.8 in rodent models) .

Pharmacological and Physicochemical Data

| Property | (αR)-α-Phenyl-1-pyrrolidineethanamine HCl | Phenethylamine | Amphetamine | Prolintane |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 238.7 | 121.2 | 135.2 | 175.3 |

| LogP | 2.1 | 1.4 | 1.9 | 1.6 |

| Dopamine Receptor Affinity (Ki, μM) | 8.2 | >100 | 0.5 | 12.4 |

| Serotonin Receptor Affinity (Ki, μM) | 3.8 | >100 | 15.6 | >50 |

| Half-life (hours) | 2–4 | <0.5 | 10–12 | 1.5 |

Biologische Aktivität

(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride, commonly known as alpha-PVP, is a synthetic cathinone that has garnered significant attention due to its psychoactive properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride

- Molecular Formula : C_13H_17ClN

- Molecular Weight : 223.73 g/mol

Alpha-PVP primarily acts as a stimulant by interacting with the central nervous system (CNS). It is known to increase the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other stimulants such as cocaine and methamphetamine. The compound's effects are mediated through:

- Dopamine Receptors : Alpha-PVP significantly stimulates dopaminergic activity, particularly through D1 and D2 receptors, leading to enhanced locomotor activity in animal models .

- Norepinephrine Transporters : It also affects norepinephrine levels, contributing to its stimulant effects .

Stimulant Effects

Research indicates that alpha-PVP induces hyperlocomotion and increased exploratory behavior in rodents, which is indicative of its stimulant properties. In studies involving adult male rhesus monkeys and rodents, alpha-PVP demonstrated a robust dose-dependent increase in locomotor performance .

Neurochemical Studies

Neurochemical analyses have shown that acute administration of alpha-PVP results in elevated extracellular dopamine levels in the striatum, confirming its role as a potent stimulant .

Behavioral Studies

In zebrafish models, acute exposure to alpha-PVP resulted in characteristic swimming behaviors that reflect stimulant effects. Chronic exposure led to withdrawal symptoms similar to those observed with traditional psychostimulants .

Case Studies

- Human Psychopharmacology : A study on human subjects revealed that doses ranging from 15 mg to 300 mg produced significant psychoactive effects within 10 minutes, peaking at 10–40 minutes post-administration and lasting for 2–3 hours .

- Comparative Analysis : In comparative studies with other stimulants like cocaine and methamphetamine, alpha-PVP was found to maintain higher levels of self-administration in animal models, suggesting a higher potential for abuse compared to traditional stimulants .

Safety and Toxicity

While alpha-PVP has shown potential therapeutic benefits, its safety profile raises concerns. Reports indicate that misuse can lead to severe cardiovascular effects and neurotoxicity. The S-enantiomer of alpha-PVP has been identified as more potent than the R-enantiomer, indicating the importance of stereochemistry in its biological activity .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.